N-cyclohexyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride
Overview
Description
N-cyclohexyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride: is a complex organic compound that features a cyclohexyl group, an ethoxy group, and a phenylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps:
Formation of the Phenoxyacetamide Core: This step involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with chloroacetic acid to form the phenoxyacetamide core.
Introduction of the Phenylethylamino Group: The phenoxyacetamide core is then reacted with phenylethylamine under basic conditions to introduce the phenylethylamino group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and phenylethylamino groups.
Reduction: Reduction reactions can occur at the amide and phenyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy and cyclohexyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include alcohols and amines.
Substitution: Products depend on the specific nucleophile used but can include various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmaceutical intermediate.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly as a precursor to compounds with therapeutic properties.
Industry:
- Used in the development of new materials with specific chemical properties.
- Studied for its potential use in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The phenylethylamino group can interact with biological receptors, while the cyclohexyl and ethoxy groups can influence the compound’s overall binding affinity and specificity. The compound may act by modulating the activity of enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
- N-cyclohexyl-2-{2-methoxy-4-[(Z)-(stearoylhydrazono)methyl]phenoxy}acetamide
- N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide
Comparison:
- N-cyclohexyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to similar compounds with methoxy groups.
- The phenylethylamino group provides specific binding properties that can differentiate it from other compounds with different substituents.
This compound’s unique combination of functional groups makes it a valuable subject for research in various scientific fields.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3.ClH/c1-2-29-24-17-21(18-26-16-15-20-9-5-3-6-10-20)13-14-23(24)30-19-25(28)27-22-11-7-4-8-12-22;/h3,5-6,9-10,13-14,17,22,26H,2,4,7-8,11-12,15-16,18-19H2,1H3,(H,27,28);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTMLYFQLMTPSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OCC(=O)NC3CCCCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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